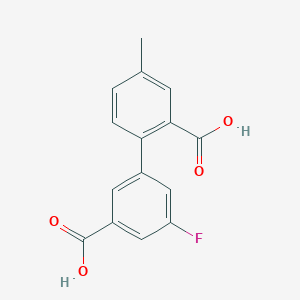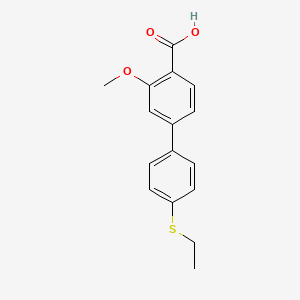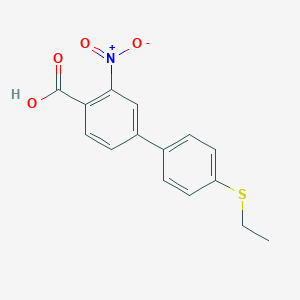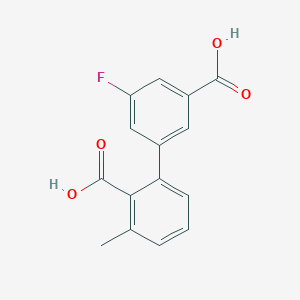
2-(3-Carboxy-5-fluorophenyl)-5-methylbenzoic acid, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Carboxy-5-fluorophenyl)-5-methylbenzoic acid (also known as 2-FMB) is a chemical compound with a molecular formula of C11H9FO3. It is a white crystalline solid with a melting point of 134-136°C and a boiling point of 290-295°C. 2-FMB is a member of the benzene series of compounds and is used in a variety of scientific research applications.
Scientific Research Applications
2-FMB is used in a variety of scientific research applications. It is commonly used as a fluorescent marker in a variety of biological experiments, such as flow cytometry and fluorescence microscopy. It is also used in the synthesis of other compounds, such as 2-fluoro-3-methylbenzoic acid, which is used in the synthesis of pharmaceuticals. Additionally, 2-FMB is used in the synthesis of polymers and polymeric materials.
Mechanism of Action
2-FMB acts as a fluorescence quencher, which is a molecule that absorbs energy from other molecules and prevents them from emitting light. The quenching process occurs when 2-FMB binds to the fluorescent molecule, reducing its fluorescence intensity.
Biochemical and Physiological Effects
2-FMB has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that 2-FMB is capable of inhibiting the growth of a variety of cancer cell lines. Additionally, 2-FMB has been shown to have anti-inflammatory, anti-oxidant, and anti-microbial properties.
Advantages and Limitations for Lab Experiments
2-FMB has a number of advantages and limitations when used in laboratory experiments. One advantage is that it is a relatively inexpensive compound and can be synthesized in a relatively short period of time. Additionally, 2-FMB is highly soluble in water, making it ideal for a variety of biological experiments. However, one limitation is that it is only moderately stable in solution, so it must be stored and handled carefully.
Future Directions
In the future, 2-FMB could be used in a variety of applications. For example, it could be used in the synthesis of novel compounds for pharmaceuticals or other materials. Additionally, it could be used in the development of new fluorescent markers for biological experiments. Furthermore, it could be used in the development of novel polymers and polymeric materials. Finally, it could be used in the development of new anti-cancer drugs and other therapeutic agents.
Synthesis Methods
2-FMB is typically synthesized through the reaction of 4-fluorobenzaldehyde and 5-methylbenzene-1,3-dicarboxylic acid in the presence of an acid catalyst. The reaction is carried out at a temperature of 90-110°C for a period of 6-8 hours. The yield of the reaction is typically 95%.
Properties
IUPAC Name |
2-(3-carboxy-5-fluorophenyl)-5-methylbenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11FO4/c1-8-2-3-12(13(4-8)15(19)20)9-5-10(14(17)18)7-11(16)6-9/h2-7H,1H3,(H,17,18)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDSBIAXCSFKQIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CC(=CC(=C2)F)C(=O)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11FO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10690890 |
Source


|
| Record name | 5'-Fluoro-4-methyl[1,1'-biphenyl]-2,3'-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10690890 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1262001-32-0 |
Source


|
| Record name | 5'-Fluoro-4-methyl[1,1'-biphenyl]-2,3'-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10690890 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














